molecular formula C22H28N2O2 B1621784 1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane CAS No. 675602-72-9

1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane

Cat. No. B1621784
CAS RN: 675602-72-9
M. Wt: 352.5 g/mol
InChI Key: HSYYVIJYVPBYQH-UHFFFAOYSA-N
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Description

1-Pyrrolidin-2-(4'-methylphenyl)-2-(N-Cbz-N-methyl)amino-ethane, also known as PMMAE, is a chemical compound that has recently gained attention in the field of scientific research. This compound belongs to the class of N-substituted pyrrolidine derivatives and has shown potential in various scientific applications.

Scientific Research Applications

Efficient Synthesis of Amino Acids

One study demonstrates an efficient one-pot synthesis method for Nα-urethane-protected β-alanine and γ-aminopropionic acid, highlighting the compound's utility in synthesizing amino acid derivatives with excellent yields and purities (M. Cal et al., 2012).

Hydrogen Bonding Patterns

Research on the hydrogen-bonding patterns of enaminones, including compounds structurally related to the pyrrolidinyl moiety, reveals insights into the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, contributing to the understanding of molecular interactions (James L. Balderson et al., 2007).

Supramolecular Networks

A study on the crystal structure of a 1:1 adduct involving a pyridyl compound shows the formation of a two-dimensional supramolecular network, underlining the role of intermolecular hydrogen bonds in organizing molecular structures (S. Lush et al., 2011).

High-Performance Polymers

Research into pyridine-containing polymers for their thermal, mechanical, and optical properties illustrates the potential of such compounds in creating high-performance materials with specific structural features for advanced applications (Y. Guan et al., 2015).

Metal-Free Organic Synthesis

A metal-free method for synthesizing polysubstituted pyrrole derivatives showcases the utility of related compounds in facilitating organic reactions under environmentally friendly conditions (Amrendra Kumar et al., 2017).

Conducting Polymers

The development of conducting polymers from low oxidation potential monomers based on pyrrole, including derivatized bis(pyrrol-2-yl) arylenes, indicates the significance of these compounds in electronic and optoelectronic applications (G. Sotzing et al., 1996).

properties

IUPAC Name

benzyl N-methyl-N-[1-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-18-10-12-20(13-11-18)21(16-24-14-6-7-15-24)23(2)22(25)26-17-19-8-4-3-5-9-19/h3-5,8-13,21H,6-7,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYYVIJYVPBYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN2CCCC2)N(C)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375210
Record name Benzyl methyl[1-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

675602-72-9
Record name Carbamic acid, methyl[1-(4-methylphenyl)-2-(1-pyrrolidinyl)ethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl methyl[1-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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